Diphenyl imidodicarboxylate
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Overview
Description
Diphenyl imidodicarboxylate is an organic compound that belongs to the class of imidodicarboxylates It is characterized by the presence of two phenyl groups attached to an imidodicarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl imidodicarboxylate typically involves the reaction of phosgene with aniline derivatives under controlled conditions. One common method includes the use of diphenylamine and phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then cyclizes to form the imidodicarboxylate structure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Diphenyl imidodicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides and anhydrides.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidodicarboxylates, imides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diphenyl imidodicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism by which diphenyl imidodicarboxylate exerts its effects involves interactions with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Diphenyl imidodicarbonate
- Diphenyl imidodicarbamate
- Diphenyl imidodicarboxamide
Comparison: Diphenyl imidodicarboxylate is unique due to its specific imidodicarboxylate structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. For instance, diphenyl imidodicarbonate may have different solubility and reactivity due to the presence of carbonate groups instead of carboxylate groups.
Properties
IUPAC Name |
phenyl N-phenoxycarbonylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(18-11-7-3-1-4-8-11)15-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXXAQRNEIMDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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